molecular formula C11H10N4S B12532032 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- CAS No. 723740-94-1

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-

Cat. No.: B12532032
CAS No.: 723740-94-1
M. Wt: 230.29 g/mol
InChI Key: HTNJHRWPXYVIIP-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- can be achieved through various methods. One notable method involves the use of dicationic molten salts as catalysts. For instance, a study documented the synthesis of triazolopyrimidine derivatives using a tropine-based dicationic molten salt. The reaction conditions typically involve solvent-free environments or the use of ethanol as a green solvent, with reaction times ranging from 15 to 70 minutes and yields between 90% to 98% .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyrimidines. This method involves the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- stands out due to its unique structural features, which confer specific biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance in scientific research and industry.

Properties

CAS No.

723740-94-1

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

5,7-dimethyl-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H10N4S/c1-7-6-8(2)15-10(9-4-3-5-16-9)13-14-11(15)12-7/h3-6H,1-2H3

InChI Key

HTNJHRWPXYVIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=CC=CS3)C

Origin of Product

United States

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